Czc-25146
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CZC-25146 is a potent and orally active inhibitor of leucine-rich repeat kinase 2 (LRRK2). It has shown significant efficacy in inhibiting both wild-type and mutant forms of LRRK2, making it a valuable compound for research in neurodegenerative diseases such as Parkinson’s disease .
Mechanism of Action
Target of Action
Czc-25146 is a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a complex, multidomain protein that plays a crucial role in several biochemical pathways, including those involved in Parkinson’s disease .
Mode of Action
This compound acts as a potent, reversible, and ATP-competitive inhibitor of LRRK2 activity . It has been found to have IC50 values of 4.76 nM and 6.87 nM for wild-type LRRK2 and G2019S LRRK2, respectively . The G2019S mutation in LRRK2 is associated with increased kinase activity and is linked to neurotoxicity and Parkinson’s disease .
Biochemical Pathways
This compound affects the biochemical pathways involving LRRK2. It selectively inhibits LRRK2 over a panel of kinases in HeLa cell lysates, Jurkat/Ramos mixed cell lysates, as well as whole mouse brain extracts . The inhibition of LRRK2 can lead to the attenuation of mutant LRRK2-induced injury of neurons .
Result of Action
The primary result of this compound’s action is the reduction of mutant LRRK2-induced injury in neurons . By inhibiting LRRK2, this compound can prevent the neurotoxic effects associated with the G2019S mutation in LRRK2 . This makes it a potential therapeutic agent for conditions like Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice
Metabolic Pathways
Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .
Transport and Distribution
It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
CZC-25146 is synthesized through a multi-step process involving the formation of a fluoro-diaminopyrimidine core. The key steps include:
Formation of the pyrimidine core: This involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-methoxy-4-morpholinophenylamine under specific conditions to form the intermediate compound.
Substitution reaction: The intermediate is then reacted with 2-aminophenylmethanesulfonamide to form this compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: This involves fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
CZC-25146 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions, particularly at the fluoro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
CZC-25146 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of LRRK2 in cellular processes and its involvement in neurodegenerative diseases.
Medicine: It is being explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: It is used in the development of new drugs targeting LRRK2 and related pathways
Comparison with Similar Compounds
Similar Compounds
GNE-7915: Another potent LRRK2 inhibitor with similar efficacy.
MLi-2: A selective LRRK2 inhibitor with high potency.
PF-06447475: A well-known LRRK2 inhibitor used in various research studies
Uniqueness of CZC-25146
This compound is unique due to its high selectivity and potency for both wild-type and mutant forms of LRRK2. It also exhibits favorable pharmacokinetic properties, making it a valuable tool for in vivo studies .
Properties
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHHOTZUJIXPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of CZC-25146?
A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []
Q2: What evidence supports the use of this compound in treating AATD?
A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []
Q3: Has this compound shown efficacy in models of other diseases?
A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []
Q4: What are the limitations of current research on this compound?
A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.